(6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
(6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
(6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Known for its anti-inflammatory properties.
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: Exhibits antiproliferative activities.
Uniqueness
(6-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific indole structure combined with the fluorophenyl and N,N-dimethylmethanamine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-9-13(5-8-16(14)17)12-3-6-15(18)7-4-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
SRQKJHUSDSJUBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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